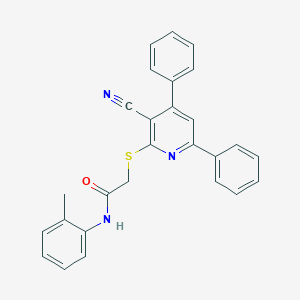
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a pyridine ring substituted with cyano and diphenyl groups, a sulfanyl linkage, and an acetamide moiety attached to an o-tolyl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit interesting biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Core: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ketones in the presence of ammonia or ammonium salts.
Introduction of Cyano and Diphenyl Groups: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts, while the diphenyl groups can be added through Friedel-Crafts alkylation.
Sulfanyl Linkage Formation: The sulfanyl group is introduced by reacting the pyridine derivative with thiols or disulfides under suitable conditions.
Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, alcohols) under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications. Its ability to undergo various chemical reactions allows for the design of analogs with improved pharmacokinetic and pharmacodynamic properties.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyano group could participate in hydrogen bonding or dipole interactions, while the aromatic rings could engage in π-π stacking interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Cyano-4,6-diphenyl-pyridin-2-ylsulfanyl)-N-(4-methoxy-phenyl)-acetamide
- N-(4-Acetyl-phenyl)-2-(3-cyano-4,6-diphenyl-pyridin-2-ylsulfanyl)-acetamide
Uniqueness
Compared to similar compounds, 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. The position of the tolyl group can affect the compound’s steric and electronic properties, potentially leading to different interactions with biological targets or reagents.
Eigenschaften
CAS-Nummer |
351441-69-5 |
|---|---|
Molekularformel |
C27H21N3OS |
Molekulargewicht |
435.5g/mol |
IUPAC-Name |
2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C27H21N3OS/c1-19-10-8-9-15-24(19)29-26(31)18-32-27-23(17-28)22(20-11-4-2-5-12-20)16-25(30-27)21-13-6-3-7-14-21/h2-16H,18H2,1H3,(H,29,31) |
InChI-Schlüssel |
GBKBSPCWGWMCGB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















